molecular formula C11H14FNO B13223833 [2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol

[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol

Cat. No.: B13223833
M. Wt: 195.23 g/mol
InChI Key: WTTWMPWSCIBJTQ-UHFFFAOYSA-N
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Description

[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol is a chemical compound that features a fluorine atom, a pyrrolidine ring, and a phenyl group with a hydroxyl group attached to the methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol typically involves the introduction of the fluorine atom and the pyrrolidine ring onto a phenylmethanol scaffold. One common method involves the nucleophilic substitution reaction where a fluorine atom is introduced to the aromatic ring. The pyrrolidine ring can be added through a cyclization reaction involving a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the use of catalysts are optimized to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol can undergo various chemical reactions including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the pyrrolidine ring.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can result in a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which [2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the pyrrolidine ring can influence the compound’s pharmacokinetic properties. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    [2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol: can be compared with other fluorinated phenylmethanol derivatives and pyrrolidine-containing compounds.

    Pyrrolidine derivatives: These include compounds like pyrrolidin-2-one and pyrrolidin-2,5-dione, which have different biological activities and applications.

    Fluorinated compounds: Other fluorinated aromatic compounds may have similar properties but differ in their specific applications and reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of a fluorine atom, a pyrrolidine ring, and a phenylmethanol scaffold. This combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

(2-fluoro-4-pyrrolidin-3-ylphenyl)methanol

InChI

InChI=1S/C11H14FNO/c12-11-5-8(1-2-10(11)7-14)9-3-4-13-6-9/h1-2,5,9,13-14H,3-4,6-7H2

InChI Key

WTTWMPWSCIBJTQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CC(=C(C=C2)CO)F

Origin of Product

United States

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